molecular formula C15H11Cl2N3 B3308632 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 938524-91-5

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B3308632
CAS No.: 938524-91-5
M. Wt: 304.2 g/mol
InChI Key: HHJNTBBYHYKRIQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound has been found to bind to tubulin, a protein that is essential for cell division, thereby inhibiting microtubule formation and disrupting mitosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival . Furthermore, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound can interact with DNA, causing DNA damage and triggering cell cycle arrest . These molecular interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with efflux transporters, such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, the compound can bind to plasma proteins, influencing its bioavailability and tissue distribution . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . Within the cytoplasm, the compound can interact with various cytoplasmic proteins and enzymes, affecting cellular processes . In the nucleus, it can bind to DNA and transcription factors, modulating gene expression and influencing cellular responses . The subcellular localization of this compound is critical for its role in regulating cellular function and inducing therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with 4-chlorobenzyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
  • 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
  • 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dual chlorine substitution enhances its binding affinity to certain molecular targets, making it a potent candidate for drug development .

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJNTBBYHYKRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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